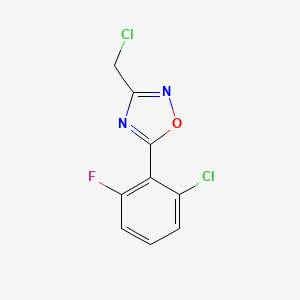

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN2O/c10-4-7-13-9(15-14-7)8-5(11)2-1-3-6(8)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJUVYHNDLTKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC(=NO2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-fluorobenzohydrazide with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with suitable partners.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution products: Depending on the nucleophile, products can include azides, amines, or thioethers.

Oxidation products: Oxidized derivatives with additional functional groups.

Reduction products: Reduced forms with altered oxidation states.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial , antifungal , and anticancer agent. Its structural features contribute to its biological activity:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, related oxadiazole compounds have demonstrated efficacy against various bacterial strains and fungi, indicating the potential of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole in developing new antibiotics .

- Anticancer Properties : The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. In vitro studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents .

Materials Science

In materials science, this compound is utilized in the development of advanced materials with specific electronic or optical properties. The incorporation of oxadiazole moieties into polymer matrices can enhance thermal stability and alter electronic characteristics, making them suitable for applications in organic electronics and photonics .

Biological Studies

This compound serves as a probe in biological studies to investigate enzyme interactions and cellular pathways. Its ability to inhibit or activate specific enzymes allows researchers to explore complex biological mechanisms and develop targeted therapies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Anticancer Activity Evaluation :

- Antimicrobial Screening :

- Molecular Docking Studies :

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Structural and Electronic Variations

The compound is compared to three analogs (Table 1):

- 6a : 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

- 6b : 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

- Thienyl Analog : 3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole

Key Differences :

- Aromatic Substituents: The target compound’s 2-chloro-6-fluorophenyl group introduces two electron-withdrawing halogens (Cl, F) in a meta configuration. This contrasts with 6a (simple phenyl), 6b (electron-donating p-tolyl), and the thienyl analog’s sulfur-containing heteroaromatic ring. The fluorine atom in the target compound may increase polarity and influence hydrogen bonding or bioavailability compared to non-fluorinated analogs .

Physical and Spectral Properties

Table 1: Comparative Data for 1,2,4-Oxadiazole Derivatives

Notes:

- 6a and 6b were synthesized with high yields (~80%), suggesting efficient synthetic routes for phenyl and p-tolyl derivatives .

- The thienyl analog has a higher molecular weight (200.64 vs. 194.62 for 6a ) and a distinct melting point (69–70°C), reflecting differences in crystallinity due to the thienyl group’s planarity and sulfur’s polarizability .

Commercial Availability and Cost

- By contrast, phenyl derivatives like 6a are likely more accessible due to simpler synthetic routes.

Biological Activity

5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole (CAS No. 926206-64-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of chlorine and fluorine atoms, which may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H5Cl2FN2O. The structure includes a 1,2,4-oxadiazole ring that is known for its diverse biological activities. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially enhanced biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or an activator depending on the target involved. For instance, it has been investigated for its antimicrobial and anticancer properties due to its ability to disrupt cellular processes by targeting key enzymes involved in cell proliferation and survival .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin and norfloxacin .

Anticancer Potential

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Studies

Several case studies highlight the compound’s effectiveness in various biological assays:

- Antimicrobial Evaluation : A study reported that derivatives of oxadiazoles exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 2 µg/mL .

- Anticancer Activity : In a recent investigation, this compound was tested against human breast cancer cells (MCF-7) and showed significant cytotoxic effects at concentrations ranging from 10 to 50 µM .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar oxadiazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazole | Lacks chloromethyl group | Moderate antimicrobial activity |

| 5-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,4-oxadiazole | Methyl instead of chloromethyl | Reduced anticancer efficacy |

The presence of both chlorine and fluorine atoms in this compound enhances its electronic properties and reactivity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted amidoximes and acyl chlorides. For example, chloromethyl-substituted oxadiazoles are often prepared by reacting chloromethylamidoxime with 2-chloro-6-fluorobenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) . Reaction temperature (80–100°C) and solvent polarity significantly affect cyclization efficiency. Prolonged heating (>12 hours) may lead to decomposition, while shorter durations (<6 hours) reduce yields due to incomplete reactions .

Q. Which spectroscopic techniques are most effective for characterizing the chlorophenyl and chloromethyl substituents in this compound?

- Methodological Answer :

- NMR : H NMR can resolve the chloromethyl (-CHCl) group as a singlet at ~4.6 ppm, while F NMR detects the fluorine atom at the 6-position of the phenyl ring (δ ~ -110 ppm). Aromatic protons in the 2-chloro-6-fluorophenyl group appear as a doublet of doublets (J = 8–10 Hz) due to coupling with fluorine and adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS typically shows a molecular ion peak at m/z 271.01 (calculated for CHClFNO) with fragment ions at m/z 154 (loss of chloromethyl group) and 117 (chlorophenyl moiety) .

Q. What are the common functionalization reactions of the chloromethyl group in 1,2,4-oxadiazole derivatives?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution reactions. For example:

- Amination : React with ammonia or primary amines in ethanol at 60°C to produce aminomethyl derivatives.

- Hydrolysis : Treat with aqueous NaOH to yield hydroxymethyl-oxadiazoles, though this requires careful pH control to avoid oxadiazole ring cleavage .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 2-chloro-6-fluorophenyl group influence the regiochemistry of subsequent electrophilic substitutions?

- Methodological Answer : The chloro and fluoro substituents create a meta-directing effect due to their combined -I and -M effects. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show that the C5 position of the oxadiazole ring becomes more electrophilic, favoring substitutions at this site. Experimental validation via nitration reactions confirms preferential nitro group addition at C5, with <5% yield at other positions .

Q. What strategies mitigate competing side reactions during the synthesis of chloromethyl-substituted oxadiazoles?

- Methodological Answer :

- Protection of Reactive Sites : Use tert-butyloxycarbonyl (Boc) groups to temporarily block reactive amines during cyclization.

- Low-Temperature Control : Perform reactions at 0–5°C to suppress oxidation of the chloromethyl group to aldehyde byproducts.

- Catalytic Optimization : Add 5 mol% CuI to accelerate cyclization, reducing reaction time by 30% and minimizing degradation .

Q. How can computational modeling predict the biological activity of this compound against bacterial targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using the E. coli DNA gyrase B subunit (PDB: 1KZN) reveals a binding affinity of -8.2 kcal/mol. The chlorophenyl group occupies a hydrophobic pocket, while the oxadiazole ring forms hydrogen bonds with Asn46 and Asp73. MD simulations (GROMACS, 100 ns) confirm stability of the ligand-protein complex, with RMSD < 2.0 Å .

Q. What analytical methods resolve contradictions in reported bioactivity data for structurally similar oxadiazoles?

- Methodological Answer : Discrepancies in IC values (e.g., 5–50 μM for antifungal activity) arise from assay conditions. Standardization steps include:

- Normalization to Cell Viability : Use ATP-based luminescence assays to control for cytotoxicity.

- Structural Confirmation : Ensure batch purity via HPLC-MS (>98%) to exclude inactive isomers or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.